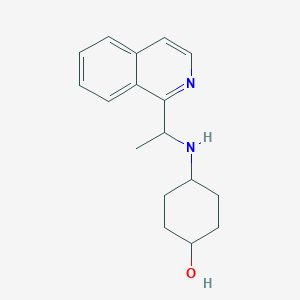![molecular formula C15H16N4O2 B7345138 4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
TAK-659 works by selectively inhibiting the activity of BTK, which is a crucial enzyme involved in the signaling pathway of B cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and reduce the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on the immune system, particularly on B cells and macrophages. It can reduce the production of various cytokines and chemokines, which are involved in the inflammatory response. TAK-659 also inhibits the activation of B cells, which can prevent the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its potent inhibitory activity, and its ability to penetrate cell membranes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in human trials.
Zukünftige Richtungen
There are several potential future directions for the use of TAK-659 in scientific research. These include:
1. Further studies to determine its safety and efficacy in human trials for the treatment of cancer and autoimmune diseases.
2. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
3. Development of new derivatives of TAK-659 with improved pharmacokinetic properties and selectivity.
4. Exploration of its potential use in other diseases, such as viral infections and neurological disorders.
In conclusion, TAK-659 is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its selective inhibition of BTK makes it a valuable tool for studying the immune system and its role in disease. Further research is needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy in human trials.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-chloro-4-nitroquinoline with N-methyl-N-(1-methoxyethyl)amine, followed by reduction of the nitro group and cyclization with the aid of a coupling agent. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9(20-3)15-18-14(19-21-15)11-8-13(16-2)17-12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,16,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRBHJRJWFFUBT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=NC3=CC=CC=C32)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)C2=CC(=NC3=CC=CC=C32)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(4-methylquinolin-3-yl)methanone](/img/structure/B7345055.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[(5-methoxy-1-benzofuran-2-yl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345068.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345077.png)
![N-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7345093.png)
![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)

![tert-butyl 3-[4-[1-[[(2S)-1-hydroxypropan-2-yl]amino]ethyl]triazol-1-yl]azetidine-1-carboxylate](/img/structure/B7345139.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)
![1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)